molecular formula C6H11NO2 B3138164 N-(3-Hydroxypropyl)acrylamide CAS No. 44817-99-4

N-(3-Hydroxypropyl)acrylamide

Cat. No.: B3138164
CAS No.: 44817-99-4
M. Wt: 129.16 g/mol
InChI Key: ZEMHQYNMVKDBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxypropyl)acrylamide is a versatile compound that belongs to the family of acrylamide derivatives. It is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the acrylamide structure. This compound is known for its hydrophilic properties and its ability to form hydrogels, making it valuable in various scientific and industrial applications.

Mechanism of Action

Mode of Action

It’s known that acrylamide derivatives can form covalent bonds with proteins and other biological molecules, altering their function . This interaction could potentially lead to changes in cellular processes, although the specifics would depend on the particular targets involved.

Biochemical Pathways

For instance, acrylamide derivatives have been studied for their role in drug delivery systems, where they can affect the distribution and metabolism of therapeutic agents .

Pharmacokinetics

The presence of the acrylamide group could also influence its metabolism, as acrylamides can be metabolized by various enzymes in the body .

Result of Action

For instance, it could potentially alter protein function, influence cellular signaling pathways, or affect the distribution and efficacy of therapeutic agents .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(3-Hydroxypropyl)acrylamide. Factors such as pH, temperature, and the presence of other biological molecules could potentially affect the compound’s stability and its interactions with its targets. Moreover, the compound’s action could also be influenced by the specific biological environment in which it’s present .

Biochemical Analysis

Biochemical Properties

N-(3-Hydroxypropyl)acrylamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with enzymes such as cytochrome P450, which is responsible for its biotransformation . Additionally, this compound can interact with glutathione S-transferase, facilitating its conjugation with glutathione . These interactions are essential for the compound’s metabolism and detoxification processes within the body.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins . These effects highlight the compound’s potential in influencing cellular functions and its relevance in biomedical research.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . Additionally, the compound can induce changes in gene expression by interacting with DNA and transcription factors . These molecular interactions are critical for understanding the compound’s biochemical effects and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular processes, including changes in cell proliferation and apoptosis . These temporal effects are crucial for understanding the compound’s behavior in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . Studies have reported threshold effects, where the compound exhibits a dose-dependent response, with higher doses causing adverse effects such as neurotoxicity and hepatotoxicity . Understanding the dosage effects of this compound is essential for determining its safety and efficacy in biomedical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its biotransformation by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be efficiently transported across cell membranes and distributed to various cellular compartments . This distribution is essential for its biochemical activity and therapeutic potential. Additionally, this compound can accumulate in specific tissues, influencing its localization and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Hydroxypropyl)acrylamide can be synthesized through a reaction between acrylamide and 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chlorine atom by the acrylamide group. The reaction can be represented as follows:

CH2=CHCONH2+ClCH2CH2CH2OHCH2=CHCONHCH2CH2CH2OH+NaCl\text{CH}_2=\text{CHCONH}_2 + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_2=\text{CHCONHCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{NaCl} CH2​=CHCONH2​+ClCH2​CH2​CH2​OH→CH2​=CHCONHCH2​CH2​CH2​OH+NaCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The acrylamide group can be reduced to form a primary amine.

    Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or alkyl halides are typically used in substitution reactions.

Major Products

    Oxidation: Formation of N-(3-Oxopropyl)acrylamide.

    Reduction: Formation of N-(3-Aminopropyl)acrylamide.

    Substitution: Formation of various esters and ethers depending on the substituent used.

Scientific Research Applications

N-(3-Hydroxypropyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of hydrogels and copolymers.

    Biology: Employed in the immobilization of enzymes and cells due to its biocompatibility.

    Medicine: Utilized in drug delivery systems and tissue engineering for its hydrophilic properties.

    Industry: Applied in the production of coatings, adhesives, and water treatment materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxypropyl)methacrylamide
  • N-(2-Hydroxyethyl)acrylamide
  • N-(5-Hydroxypentyl)acrylamide

Uniqueness

N-(3-Hydroxypropyl)acrylamide is unique due to its specific hydroxypropyl group, which provides a balance between hydrophilicity and reactivity. This balance makes it particularly suitable for forming hydrogels with desirable mechanical properties and biocompatibility. Compared to its analogs, it offers a distinct combination of water absorption capacity and structural stability, making it a preferred choice in various applications.

Properties

IUPAC Name

N-(3-hydroxypropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-6(9)7-4-3-5-8/h2,8H,1,3-5H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMHQYNMVKDBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44817-99-4
Record name N-(3-hydroxypropyl)prop-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 250 mL, four-neck round bottom flask equipped with a mechanical stirrer, a thermometer, a 100 mL dropping fuel, and a nitrogen inlet/outlet, 30.0 g of 1-amino-3-propanol (0.4 mole), and 100 mL of acetonitrile were added. The mixture was cooled below 0° C. with an ice/water bath. To this solution, 18.1 g of freshly distilled acryloyl chloride (0.2 mole) in 50 mL of acetonitrile was added through the dropping funnel. The addition rate was controlled so that the reaction temperature was kept below 0° C. After the addition was finished and the agitation was turned off, the reaction solution separated into two liquid phases. The bottom layer viscous salt solution phase was discarded. 100 mL of deionized water was added to the top layer acetonitrile solution phase. After removing all acetonitrile by vacuum distillation, the aqueous solution was passed through a mixed bed ion-exchange column packed with 20 g of Dowex MR-3C resin. A total of 76 grams of eluate was collected. The final solution has the following properties: HPLC and FT-IR analysis indicates there is no ester formation; HPAA concentration: 7.2% (wt/wt); pH=5.6 at 25° C.; Conductivity=56.6 μS/cm at 25° C.; Viscosity=1.1 cPs at 25° C. The relative low yield of HPAA is due to the fact that HPAA is soluble in the salt phase. HPAA in the salt phase can be recovered by acetone extraction since HPAA is soluble in acetone, and the salt is insoluble.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Hydroxypropyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-(3-Hydroxypropyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-(3-Hydroxypropyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-(3-Hydroxypropyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-(3-Hydroxypropyl)acrylamide
Reactant of Route 6
N-(3-Hydroxypropyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.